Methyl 2-methyl-5-(trifluoromethyl)nicotinate

Description

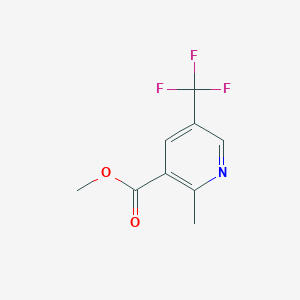

Methyl 2-methyl-5-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 3-position, a methyl substituent at the 2-position, and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Nicotinate esters are widely studied for their roles in topical formulations, where they act as vasodilators, inducing erythema as a marker of skin penetration .

Properties

IUPAC Name |

methyl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5-7(8(14)15-2)3-6(4-13-5)9(10,11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRJISAWXLEYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-methyl-5-(trifluoromethyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 2-methyl-5-(trifluoromethyl)nicotinate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-methyl-5-(trifluoromethyl)nicotinate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-methyl-5-(trifluoromethyl)nicotinic acid.

Reduction: Formation of 2-methyl-5-(trifluoromethyl)nicotinyl alcohol.

Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-methyl-5-(trifluoromethyl)nicotinate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It is also employed in the development of new drugs and bioactive molecules.

Medicine: Methyl 2-methyl-5-(trifluoromethyl)nicotinate has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel drug candidates with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations:

- Ester Groups: Methyl esters (as in the target compound) are generally more hydrolytically stable than ethyl esters but may exhibit slower metabolic clearance .

- Amino vs. Methyl Substituents: Replacing the 2-methyl group with an amino group (as in ) significantly alters solubility and bioavailability due to increased polarity.

Formulation and Penetration Efficiency

Evidence from nicotinate ester studies highlights the critical role of formulation in skin penetration. For example, erythema induction (a proxy for penetration) varies with ointment base composition, suggesting that Methyl 2-methyl-5-(trifluoromethyl)nicotinate’s efficacy in topical applications would depend on excipient selection . Comparatively, ethyl ester analogs (e.g., ) may exhibit slower release rates due to higher lipophilicity, whereas cyano-substituted derivatives (e.g., ) could show altered diffusion kinetics.

Research Findings and Implications

- Formulation Dependency: Nicotinate esters like the target compound require optimized formulations to balance penetration and persistence. Hydrophobic bases may enhance the retention of trifluoromethyl-containing analogs .

- Synthetic Flexibility: The presence of reactive positions (e.g., 2-methyl, 5-CF₃) allows for further functionalization, as seen in analogs like BAY 60-2770 (a biphenyl derivative with extended pharmacophores) .

Biological Activity

Methyl 2-methyl-5-(trifluoromethyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives. Its unique structural characteristics, particularly the trifluoromethyl group, significantly influence its biological activity and potential applications in medicinal chemistry, agrochemicals, and other fields.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molar Mass : Approximately 205.13 g/mol

- Functional Groups : Trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and biological efficacy.

Methyl 2-methyl-5-(trifluoromethyl)nicotinate may exert its biological effects through interactions with specific enzymes or receptors. The trifluoromethyl moiety increases the compound's lipophilicity, facilitating better cellular uptake and enhancing its pharmacological activity. This interaction is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that methyl 2-methyl-5-(trifluoromethyl)nicotinate demonstrates promising antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 15 |

| Candida albicans | 18 | 5 |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have shown that methyl 2-methyl-5-(trifluoromethyl)nicotinate possesses significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line : Mouse TLX5 lymphoma cells

- IC : 1.5 µM

Additionally, it demonstrated lower cytotoxicity against normal human fibroblast cells, indicating a potential therapeutic index favorable for further development.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of methyl 2-methyl-5-(trifluoromethyl)nicotinate alongside its derivatives. The results indicated that compounds with the trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts, reinforcing the significance of this functional group in biological applications .

- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic properties of this compound against various tumor cell lines. The results highlighted its selective toxicity towards malignant cells while sparing non-malignant cells, suggesting a mechanism that could be exploited in cancer therapy .

- Analogs Comparison : Comparative studies with similar compounds revealed that methyl 2-methyl-5-(trifluoromethyl)nicotinate shows unique reactivity profiles and biological activities due to its specific functional groups. For example, analogs with amino or chloro substitutions exhibited different levels of antimicrobial activity, emphasizing the importance of structural features in determining biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.